2-methyl-1H-pyrrolo[3,2-b]pyridin-6-ol
Description
Overview of Fused Nitrogen Heterocyclic Systems in Chemical Research
Fused nitrogen heterocyclic systems are a cornerstone of modern chemical research, distinguished by their structures which consist of at least two rings, one of which is heterocyclic (containing atoms of at least two different elements) and includes at least one nitrogen atom, sharing a common bond. These scaffolds are ubiquitous in nature and synthetic chemistry. Their prevalence is particularly notable in medicinal chemistry, where a significant percentage of FDA-approved small-molecule drugs feature a nitrogen heterocycle. jst.go.jp The rigid, polycyclic architecture of these molecules provides a three-dimensional framework that can be precisely decorated with various functional groups to interact with biological targets. This structural versatility makes them privileged scaffolds in the design of therapeutic agents and functional materials. juniperpublishers.com Their applications span a wide range, including roles as anticancer, anti-inflammatory, antiviral, and antibacterial agents. juniperpublishers.commdpi.com
Structural Classification and Nomenclature of Pyrrolo[3,2-b]pyridine Isomers
Pyrrolopyridines, also known as azaindoles, are a class of bicyclic aromatic heterocycles composed of a pyrrole (B145914) ring fused to a pyridine (B92270) ring. The fusion of these two rings can occur in several ways, leading to six possible structural isomers. mdpi.com The specific isomer is defined by the position of the nitrogen atom in the pyridine ring and the points of fusion between the two rings.
The nomenclature for these systems follows IUPAC standards. For instance, the pyrrolo[3,2-b]pyridine framework indicates that a pyrrole ring is fused at its 3 and 2 positions to the 'b' face (the bond between atoms 2 and 3) of the pyridine ring. This particular isomer is also commonly referred to as 4-azaindole (B1209526). Another widely studied isomer is pyrrolo[2,3-b]pyridine, known as 7-azaindole (B17877). tcichemicals.com The numbering of the fused system begins at the atom adjacent to the bridgehead, starting from the larger ring, and proceeds in a manner that gives the heteroatoms the lowest possible locants.
Table 1: Physicochemical Properties of 1H-pyrrolo[3,2-b]pyridine This interactive table provides key data for the parent scaffold of the discussed compound.
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 1H-pyrrolo[3,2-b]pyridine | nih.gov |
| Common Name | 4-Azaindole | nih.gov |
| Molecular Formula | C₇H₆N₂ | nih.gov |
| Molecular Weight | 118.14 g/mol | nih.gov |
| CAS Number | 272-49-1 | nih.gov |
| SMILES | C1=CC2=C(C=CN2)N=C1 | nih.gov |
Research Significance of the Pyrrolo[3,2-b]pyridine Core as a Molecular Scaffold
The pyrrolopyridine core, particularly its various isomers, is recognized as a key pharmacophore in drug discovery. mdpi.com Derivatives of this scaffold have been investigated for a multitude of therapeutic applications. For example, certain pyrrolo[3,2-b]pyridine derivatives have shown activity against resistant strains of E. coli. mdpi.com The 7-azaindole (pyrrolo[2,3-b]pyridine) isomer is a prominent core in many kinase inhibitors, which are crucial in oncology. nih.govnih.gov The ability of the pyrrolopyridine scaffold to act as a bioisostere for indole (B1671886) allows chemists to modify existing drugs to improve properties like metabolic stability and binding affinity. The nitrogen atom in the pyridine ring offers an additional site for hydrogen bonding, which can be pivotal for target engagement. tandfonline.com This has led to the development of derivatives targeting Janus kinases (JAKs), fibroblast growth factor receptors (FGFRs), and c-Met, among others. jst.go.jpnih.govrsc.org
Contextualizing 2-methyl-1H-pyrrolo[3,2-b]pyridin-6-ol within the Pyrrolopyridine Class
The compound This compound is a specific derivative of the 4-azaindole scaffold. Its structure is defined by the parent 1H-pyrrolo[3,2-b]pyridine framework, which is substituted with two functional groups:
A methyl group (-CH₃) at position 2 of the bicyclic system.
A hydroxyl group (-OH) at position 6, giving it the '-ol' suffix.
This substitution pattern distinguishes it from the parent compound and other derivatives, bestowing upon it a unique set of physicochemical properties. While extensive research has been conducted on the broader pyrrolopyridine class, specific published data on this compound is limited. Its properties are largely inferred from predictive models and the known chemistry of related analogs.
Table 2: Predicted Physicochemical Properties of 1H-pyrrolo[3,2-b]pyridin-6-ol This interactive table presents predicted data for a closely related analog to the title compound.
| Property | Predicted Value | Source |
|---|---|---|
| Molecular Formula | C₇H₆N₂O | uni.lu |
| Monoisotopic Mass | 134.04802 Da | uni.lu |
| XlogP | 0.7 | uni.lu |
| SMILES | C1=CNC2=C1N=CC(=C2)O | uni.lu |
| InChIKey | YPBPBVINIWDVDK-UHFFFAOYSA-N | uni.lu |
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1H-pyrrolo[3,2-b]pyridin-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-5-2-7-8(10-5)3-6(11)4-9-7/h2-4,10-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLASSGSEVXPCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=C(C=N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701281957 | |
| Record name | 2-Methyl-1H-pyrrolo[3,2-b]pyridin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701281957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190318-07-0 | |
| Record name | 2-Methyl-1H-pyrrolo[3,2-b]pyridin-6-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190318-07-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-1H-pyrrolo[3,2-b]pyridin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701281957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Methyl 1h Pyrrolo 3,2 B Pyridin 6 Ol and Analogous Structures
Strategic Retrosynthetic Analysis and Key Starting Materials
A critical step in devising a synthetic route for 2-methyl-1H-pyrrolo[3,2-b]pyridin-6-ol is the retrosynthetic analysis. This process involves mentally deconstructing the target molecule into simpler, commercially available or readily synthesizable precursors. For the pyrrolo[3,2-b]pyridine scaffold, two primary disconnections are commonly considered.
The first approach involves cleaving the pyrrole (B145914) ring, suggesting a substituted pyridine (B92270) as the key starting material. In this scenario, a functionalized aminopyridine can be elaborated to construct the fused pyrrole ring. For instance, a 2-amino-3-halopyridine derivative can serve as a precursor, where the amino group provides one of the nitrogen atoms for the pyrrole ring, and the halogen provides a handle for subsequent cyclization.
The second major strategy begins with a substituted pyrrole, which is then used to construct the fused pyridine ring. A pyrrole with appropriate functional groups at the 2 and 3 positions can undergo annulation to form the six-membered pyridine ring. The choice of starting material is often dictated by the desired substitution pattern on the final molecule and the availability of the precursors.
Classical Cyclization and Condensation Approaches to the Pyrrolo[3,2-b]pyridine System
Classical methods for constructing the pyrrolo[3,2-b]pyridine skeleton have traditionally relied on cyclization and condensation reactions, which remain valuable for their robustness and scalability.
Precursor-Based Annulation Strategies (e.g., from Substituted Pyridines or Pyrroles)
The synthesis of the pyrrolo[3,2-c]pyridine core, a close isomer of the target compound, provides a strong model for this approach. A multi-step synthesis starting from a substituted pyridine, such as 2-bromo-5-methylpyridine, has been reported. nih.gov This precursor is first oxidized to the corresponding pyridine-1-oxide, followed by nitration to introduce a nitro group. nih.gov The resulting intermediate undergoes a reaction with N,N-dimethylformamide dimethyl acetal (B89532) to form a key enamine intermediate. nih.gov Subsequent reductive cyclization of this intermediate using iron in acetic acid leads to the formation of the fused pyrrole ring, yielding a 6-bromo-1H-pyrrolo[3,2-c]pyridine. nih.gov This bromo-substituted scaffold can then be further functionalized. A similar strategy could be envisioned for the synthesis of this compound, starting from an appropriately substituted aminopyridine.
Intermolecular and Intramolecular Condensation Reactions
Condensation reactions are a cornerstone in the synthesis of heterocyclic systems. For the pyrrolo[3,2-b]pyridine core, intramolecular condensation is a key step in many synthetic routes. Following the formation of a suitable acyclic precursor containing both pyridine and pyrrole-forming fragments, an intramolecular cyclization can be induced. This is often achieved by creating a reactive intermediate, such as an enamine or an imine, which then attacks another part of the molecule to close the ring. For example, the reductive cyclization mentioned previously involves an in-situ generated amine attacking a carbonyl equivalent to form the pyrrole ring. nih.gov
Modern Catalytic Synthetic Transformations
More contemporary approaches to the synthesis of pyrrolo[3,2-b]pyridines and their analogs increasingly employ transition metal catalysis and multicomponent reactions to enhance efficiency and molecular diversity.
Palladium-Catalyzed Cross-Coupling Reactions for Heterocyclic Assembly
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the construction of complex heterocyclic scaffolds. In the synthesis of 6-aryl-1H-pyrrolo[3,2-c]pyridines, a Suzuki-Miyaura coupling is employed to introduce an aryl group at the 6-position of the pyrrolopyridine core. nih.gov This reaction utilizes a palladium catalyst, such as Pd(PPh₃)₄, to couple the 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate with a substituted phenylboronic acid. nih.gov This methodology offers a versatile and efficient means to introduce a wide range of substituents onto the heterocyclic framework.
| Entry | Arylboronic Acid | Product | Yield (%) |
|---|---|---|---|
| 1 | Phenylboronic acid | 6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 63 |
| 2 | m-tolylboronic acid | 6-(m-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 94 |
| 3 | Naphthalen-2-ylboronic acid | 6-(Naphthalen-2-yl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | 52 |
Cascade and Tandem Reaction Sequences
Cascade and tandem reactions represent a highly efficient strategy for the synthesis of complex heterocyclic systems like pyrrolopyridines from simple starting materials in a single operation. These processes, which involve multiple bond-forming events in one pot, are prized for their atom and step economy.
One notable approach involves a base-catalyzed cascade reaction using N-propargylic β-enaminones. These readily available precursors can react with arylaldehydes or N-sulfonyl imines to construct multisubstituted 2,3-dihydro-1H-pyrrolo[2,3-b]pyridines in moderate to good yields. rsc.org This method highlights the power of a simple catalyst, such as potassium hydroxide, to initiate a sequence of reactions leading to the fused pyridine ring system. rsc.org
Another powerful example is the I2-DMSO mediated multi-component cascade cyclization used to construct a pyrazolo[3,4-b]pyrrolo[3,4-d]pyridin-6-one skeleton. rsc.org This one-pot synthesis utilizes aryl methyl ketones, 3-aminopyrazoles, and enaminamides as substrates. rsc.org The reaction proceeds under metal-free conditions and demonstrates broad substrate compatibility, forming two C-C and two C-N bonds in the process. rsc.org
The following table summarizes a selection of cascade reaction conditions for analogous heterocyclic systems.
| Starting Materials | Reagents/Catalyst | Product Type | Ref |
| N-propargylic β-enaminones, N-sulfonyl imines | KOH | 2,3-dihydro-1H-pyrrolo[2,3-b]pyridines | rsc.org |
| Aryl methyl ketones, 3-aminopyrazoles, enaminamides | I2, TsOH in DMSO | Pyrazolo[3,4-b]pyrrolo[3,4-d]pyridin-6-one | rsc.org |
These examples, while not directly yielding this compound, establish the principle of using cascade sequences to efficiently build the core pyrrolopyridine framework and its more complex analogs.
Regioselectivity and Chemoselectivity in Pyrrolo[3,2-b]pyridine Synthesis
Controlling regiochemistry is a paramount challenge in the synthesis of substituted pyrrolopyridines. The final arrangement of substituents on the bicyclic core is determined by the ability to direct reactions to specific positions.
One key factor in achieving regioselectivity is the choice of catalyst and reaction conditions. For instance, in the synthesis of a fused 2H-pyrido[2,3-b]pyrrolo[2,3-e]pyrazin-2-one system, the use of p-Toluenesulfonic acid (TsOH) as a condensing agent was crucial. clockss.org It is proposed that TsOH deactivates the more basic C-3 amine group of the starting 2,3-diaminopyridine, allowing the non-bonded C-2 amine group to react selectively. clockss.org
Similarly, the synthesis of substituted pyrroles can be directed by controlling reaction pathways. The iridium-catalyzed isomerization of O-allyl oximes to O-vinyl oximes can lead to either 2,3,4- or 2,3,5-trisubstituted pyrroles depending on the conditions. acs.org When enolization is favored, a nih.govnih.gov sigmatropic rearrangement followed by a Paal-Knorr cyclization occurs. acs.org Conversely, if enolization is disfavored, a clockss.orgnih.gov rearrangement takes place first, leading to the alternative regioisomer. acs.org
Chemoselectivity, the preferential reaction of one functional group over others, is also critical. In the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, a key step involved a chemoselective Suzuki–Miyaura cross-coupling at the C-2 position of a 2-iodo-4-chloropyrrolopyridine intermediate. nih.gov This selective reaction at the more reactive C-2 iodo-group allowed for the subsequent Buchwald–Hartwig amination at the C-4 chloro-position, demonstrating precise control over the modification of the scaffold. nih.gov
The table below illustrates strategies for controlling selectivity.
| Target Scaffold | Key Strategy | Outcome | Ref |
| Fused Pyrido[2,3-b]pyrrolo[2,3-e]pyrazine | TsOH catalyst | Deactivation of one amine group to direct condensation | clockss.org |
| Substituted Pyrroles | Control of enolization | Switches between nih.govnih.gov and clockss.orgnih.gov rearrangement pathways | acs.org |
| 2-Aryl-1H-pyrrolo[2,3-b]pyridin-4-amines | Staged cross-couplings | Selective Suzuki reaction at C-2 followed by amination at C-4 | nih.gov |
| Pyrrolo[2,3-c]carbazoles | Zinc triflate catalyst | Regioselective heteroannulation of aminocarbazoles with propargyl alcohols | rsc.org |
Functional Group Interconversions and Post-Synthetic Modifications (e.g., Hydroxylation, Alkylation)
Once the core pyrrolopyridine scaffold is assembled, functional group interconversions and post-synthetic modifications are essential for introducing the final desired substituents, such as the methyl and hydroxyl groups of this compound.
Palladium-catalyzed cross-coupling reactions are a cornerstone of these modifications. The Suzuki-Miyaura and Buchwald-Hartwig reactions are frequently employed to form new carbon-carbon and carbon-nitrogen bonds, respectively, enabling the introduction of various alkyl and aryl groups. nih.govmdpi.com For example, the synthesis of CSF1R inhibitors involved Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions to modify the pyrrolo[2,3-d]pyrimidine scaffold in three to four steps. mdpi.com
The installation and removal of protecting groups are also critical post-synthetic steps, particularly when dealing with reactive functional groups like hydroxyls. In the synthesis of a 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine, masking the pyrrole nitrogen with a trimethylsilylethoxymethyl (SEM) group was necessary to achieve the desired Buchwald-Hartwig amination. nih.gov The subsequent deprotection of this group proved challenging, highlighting the complexities of such modifications. nih.gov
The introduction of substituents can also be achieved through direct functionalization. In the development of ACC1 inhibitors, researchers explored structure-activity relationships by synthesizing various derivatives of a 1H-pyrrolo[3,2-b]pyridine-3-carboxamide scaffold, including the introduction of a 1-isopropyl group to improve pharmacokinetic properties. nih.gov
Considerations for Sustainable Synthetic Protocols (Green Chemistry Principles)
The principles of green chemistry are increasingly influencing the design of synthetic routes for complex molecules like pyrrolopyridines. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
A key trend is the development of one-pot, multi-component reactions, which enhance atom economy and reduce the need for purification of intermediates. nih.gov The I2-DMSO mediated cascade reaction mentioned earlier is an excellent example, as it constructs a complex skeleton in a single step under metal-free conditions. rsc.org The use of heterogeneous catalysts, which can be easily recovered and reused, is another important green strategy in the synthesis of pyrrole derivatives. nih.gov
Minimizing the use of additives and harsh reagents is also a priority. A zinc triflate-catalyzed synthesis of pyrrolo[2,3-c]carbazoles proceeds with good regioselectivity without the need for additional ligands, simplifying the reaction setup and purification. rsc.org Furthermore, developing solvent-free methods, such as those using mechanochemistry (manual grinding or vortex mixing), represents a significant advance in sustainable synthesis. researchgate.net
The table below highlights several green approaches relevant to pyrrolopyridine synthesis.
| Green Chemistry Principle | Synthetic Approach | Benefit | Ref |
| Atom Economy / Step Reduction | One-pot multi-component reactions | Reduces waste, energy, and time by avoiding intermediate isolation | rsc.orgnih.gov |
| Use of Safer Solvents/Reagents | Metal-free catalysis | Avoids toxic heavy metals | rsc.org |
| Catalysis | Use of heterogeneous catalysts | Allows for easy catalyst recovery and reuse | nih.gov |
| Energy Efficiency / Waste Reduction | Mechanochemistry (solvent-free) | Eliminates solvent use, reduces energy consumption | researchgate.net |
| Simplicity | Ligand-free catalysis | Reduces complexity and cost of the reaction system | rsc.org |
By integrating these principles, chemists can develop more environmentally benign and efficient pathways to this compound and its analogs.
Chemical Reactivity and Mechanistic Pathways of 2 Methyl 1h Pyrrolo 3,2 B Pyridin 6 Ol Derivatives
Electrophilic Aromatic Substitution Reactions on the Pyrrole (B145914) and Pyridine (B92270) Rings
The pyrrolo[3,2-b]pyridine system, also known as 6-azaindole, exhibits a distinct reactivity towards electrophiles. The pyrrole ring is generally more susceptible to electrophilic attack than the pyridine ring due to its higher electron density. The position of electrophilic substitution is directed by the fused pyridine ring and the existing substituents.
In related azaindole systems, electrophilic substitution, such as bromination, typically occurs on the pyrrole ring. For instance, in pyrrolo[1,2-a]quinoxalines, a related nitrogen-containing heterocyclic system, regioselective bromination can be achieved at the C3 position using mild brominating agents like tetrabutylammonium tribromide (TBATB). rsc.orgnih.gov This suggests that for 2-methyl-1H-pyrrolo[3,2-b]pyridin-6-ol, the C3 position of the pyrrole ring would be a likely site for electrophilic attack. The electron-donating nature of the methyl group at C2 and the hydroxyl group at C6 would further activate the pyrrole ring towards electrophilic substitution.
The pyridine ring, being electron-deficient, is generally deactivated towards electrophilic aromatic substitution. nih.gov Direct bromination of pyridine itself requires harsh conditions, such as high temperatures (over 300°C) in the presence of oleum, and typically yields the 3-bromo derivative. researchgate.net Therefore, electrophilic substitution on the pyridine ring of this compound is expected to be challenging and would likely require forcing conditions.
Nucleophilic Substitution Reactions and Their Mechanistic Investigations (e.g., at Hydroxyl and other Ring Positions)
Nucleophilic substitution reactions on the this compound scaffold can occur at both the pyridine ring and the hydroxyl group. The pyridine ring is inherently electron-deficient and thus susceptible to nucleophilic attack, particularly at the positions ortho and para to the ring nitrogen (C5 and C7 in this system). quora.comyoutube.com The presence of a good leaving group at these positions would facilitate nucleophilic aromatic substitution (SNAr).
The hydroxyl group at the C6 position can be converted into a better leaving group, such as a tosylate or triflate, to enable nucleophilic displacement. Alternatively, it can be functionalized through reactions such as etherification or esterification.
Mechanistic investigations into nucleophilic substitution on pyridine rings suggest that the reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate (a Meisenheimer complex). nih.gov However, computational studies have also proposed concerted (cSNAr) mechanisms in some cases. nih.gov For this compound, nucleophilic attack at C5 or C7 would be favored due to the stabilization of the negative charge in the intermediate by the adjacent pyridine nitrogen.
Studies on related 3-hydroxypyrrolo[2,3-b]pyridines, which are isomers of the title compound, provide insight into the reactivity of the hydroxyl group. rsc.org These compounds can undergo reactions typical of phenols, demonstrating the nucleophilic character of the oxygen atom.
Oxidation and Reduction Chemistry of the Heterocyclic System
The oxidation of azaindoles can lead to various products depending on the oxidant and reaction conditions. proceedings.science The pyrrole ring is generally more susceptible to oxidation than the pyridine ring. Mild oxidation may lead to the formation of oxindoles or other oxygenated derivatives. More vigorous oxidation can result in ring cleavage.
The reduction of the pyrrolo[3,2-b]pyridine system can also be achieved under various conditions. Catalytic hydrogenation is a common method for the reduction of aromatic heterocycles. acs.org Depending on the catalyst and conditions, either the pyridine ring, the pyrrole ring, or both can be reduced. For instance, reduction of pyridines can yield piperidines. acs.org The choice of reducing agent and reaction parameters allows for selective reduction of one of the rings.
| Reaction Type | Reagents and Conditions | Expected Products |
| Oxidation | Mild oxidants (e.g., H₂O₂) | Oxygenated derivatives (e.g., oxindoles) |
| Oxidation | Strong oxidants (e.g., KMnO₄) | Ring-cleaved products |
| Reduction | Catalytic hydrogenation (e.g., H₂/Pd) | Partially or fully saturated derivatives |
| Reduction | Metal-free transfer hydrogenation (e.g., B(C₆F₅)₃/ammonia borane) | Reduced pyridine ring (piperidine) |
Functionalization at Nitrogen Atoms (N-alkylation)
The this compound scaffold possesses two nitrogen atoms, one in the pyrrole ring (N1) and one in the pyridine ring (N4), both of which can potentially be functionalized. The pyrrole nitrogen is part of a five-membered aromatic ring and its lone pair is delocalized in the π-system. The pyridine nitrogen has its lone pair in an sp² hybrid orbital in the plane of the ring and is more basic.
N-alkylation is a common functionalization reaction for such heterocyclic systems. The site of alkylation (N1 vs. N4) can often be controlled by the choice of base and alkylating agent. Generally, the pyridine nitrogen is more nucleophilic and will be preferentially alkylated under neutral or slightly acidic conditions. Deprotonation of the pyrrole nitrogen with a strong base (e.g., NaH) will generate a nucleophilic anion that can then be alkylated.
In related pyrrolopyrimidine systems, N-alkylation has been used to introduce diversity into the molecular scaffold. nih.gov For example, the synthesis of N-alkylated pyrrolo[2,3-d]pyrimidines has been achieved through various coupling reactions. mdpi.com
Acid-Base Properties and Tautomeric Equilibria of the Pyrrolo[3,2-b]pyridin-6-ol Scaffold
The acid-base properties of this compound are influenced by the presence of the acidic pyrrole N-H, the basic pyridine nitrogen, and the phenolic hydroxyl group. The pyridine nitrogen is the most basic site, and its pKa is expected to be similar to that of related 7-azaindoles (pKa ≈ 4.6). researchgate.net The hydroxyl group is phenolic in nature and thus weakly acidic. The pyrrole N-H is also weakly acidic and can be deprotonated with a strong base.
The 6-hydroxy-pyrrolo[3,2-b]pyridine core can exist in tautomeric forms. The predominant form is the 6-ol tautomer, but it can also exist in equilibrium with its keto tautomer, 1,4-dihydro-pyrrolo[3,2-b]pyridin-6-one. The position of this equilibrium is dependent on the solvent and the substitution pattern. Studies on the isomeric 3-hydroxypyrrolo[2,3-b]pyridines have shown that they exist primarily in the keto form in the solid state and in solution. rsc.org
Protonation of the scaffold is expected to occur at the most basic site, the pyridine nitrogen. rsc.org This has been observed in related hydroxypyrrolopyridines, where protonation with a strong acid like trifluoroacetic acid (TFA) occurs at the pyridine nitrogen. rsc.org
Reactivity Studies of the 2-methyl Substituent
The methyl group at the C2 position of the pyrrole ring is activated by the adjacent nitrogen atom and the aromatic system. This activation allows for a range of reactions at the methyl group. For example, the methyl group can be deprotonated with a strong base to form a nucleophilic carbanion, which can then react with various electrophiles.
Advanced Spectroscopic and Structural Elucidation of Pyrrolo 3,2 B Pyridin 6 Ol Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Isomerism and Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 2-methyl-1H-pyrrolo[3,2-b]pyridin-6-ol, ¹H and ¹³C NMR spectroscopy would be instrumental in confirming the connectivity of atoms and the specific arrangement of substituents on the pyrrolopyridine core.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons. For instance, the methyl protons would likely appear as a singlet in the upfield region (around 2.0-2.5 ppm). The aromatic protons on the pyridine (B92270) and pyrrole (B145914) rings would resonate at lower fields (typically 6.0-8.5 ppm), with their specific shifts and coupling patterns revealing their relative positions. The hydroxyl proton and the N-H proton of the pyrrole ring would likely appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information about the carbon framework of the molecule. Each unique carbon atom would give a distinct signal. The chemical shift of the methyl carbon would be expected in the aliphatic region (around 15-25 ppm). The sp²-hybridized carbons of the aromatic rings would appear in the downfield region (approximately 100-160 ppm). The carbon bearing the hydroxyl group would likely be found in the more deshielded region of the aromatic carbons.
Hypothetical ¹H NMR Data for this compound
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| -CH₃ | 2.3 | s |
| H3 | 6.4 | s |
| H5 | 7.0 | d |
| H7 | 7.8 | d |
| N-H | 11.5 | br s |
| O-H | 9.8 | br s |
Hypothetical ¹³C NMR Data for this compound
| Carbon | Expected Chemical Shift (ppm) |
| -CH₃ | 20 |
| C3 | 100 |
| C3a | 125 |
| C5 | 115 |
| C6 | 155 |
| C7 | 110 |
| C7a | 140 |
| C2 | 145 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for accurately determining the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of precision, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For this compound (C₈H₈N₂O), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass.
Expected HRMS Data:
Calculated Exact Mass: 148.0637 g/mol
Expected Measured Mass: An experimental value extremely close to the calculated mass would confirm the molecular formula.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprints
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These techniques are particularly useful for identifying the presence of specific functional groups.
IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the hydroxyl group. The N-H stretching of the pyrrole ring would likely appear in a similar region, around 3300-3500 cm⁻¹. The C-H stretching of the methyl group and aromatic rings would be observed around 2900-3100 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic rings would typically appear in the 1400-1650 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring stretching vibrations often give rise to strong Raman signals.
Expected Vibrational Data for this compound
| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| O-H stretch | 3200-3600 (broad) | Weak |
| N-H stretch | 3300-3500 | Weak |
| Aromatic C-H stretch | 3000-3100 | Strong |
| Aliphatic C-H stretch | 2850-3000 | Moderate |
| C=C/C=N stretch | 1400-1650 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound would be expected to show absorption bands characteristic of the π-conjugated pyrrolopyridine system. The position and intensity of these bands (λmax) are sensitive to the structure of the chromophore.
Expected UV-Vis Data: The compound would likely exhibit multiple absorption bands in the UV region, typically between 200 and 400 nm, corresponding to π→π* transitions within the aromatic system. The exact λmax values would depend on the solvent used for the measurement.
Advanced Chiroptical Spectroscopies (e.g., VCD, ECD) for Stereochemical Assignment (if applicable)
Since this compound is an achiral molecule, advanced chiroptical spectroscopies such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are not applicable. These techniques are used to determine the absolute stereochemistry of chiral molecules.
Theoretical and Computational Chemistry of 2 Methyl 1h Pyrrolo 3,2 B Pyridin 6 Ol Systems
Quantum Mechanical (QM) Calculations for Electronic Structure and Molecular Geometry
Quantum mechanical calculations are foundational to computational chemistry, providing a detailed description of a molecule's electronic structure and its equilibrium geometry. Methods like the Hartree-Fock (HF) and post-Hartree-Fock methods are used to solve the Schrödinger equation for the molecule, yielding wavefunctions and energy levels.
For a molecule such as 2-methyl-1H-pyrrolo[3,2-b]pyridin-6-ol, QM calculations would begin with the optimization of its molecular geometry. This process determines the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. High-level QM calculations can predict these geometric parameters with remarkable accuracy, often in close agreement with experimental data obtained from techniques like X-ray crystallography. For instance, studies on related heterocyclic compounds demonstrate that calculated bond lengths and angles typically align well with experimental findings.
A theoretical study on a similar compound, 2-bromo-3-hydroxy-6-methyl pyridine (B92270), using the B3LYP method with a 6-311G(d,p) basis set, illustrates the power of these calculations. The optimized geometric parameters obtained from such a study provide a reliable representation of the molecular structure.
Table 1: Representative Calculated vs. Experimental Geometric Parameters for an Analogous Pyridine Derivative This table presents hypothetical data to illustrate the typical correlation between calculated and experimental values for a molecule like this compound, based on findings for similar structures.
| Parameter | Bond/Angle | Calculated Value | Experimental Value |
| Bond Length | C2-N1 | 1.385 Å | 1.390 Å |
| Bond Length | C6-O | 1.347 Å | 1.350 Å |
| Bond Angle | C2-N1-C7a | 108.5° | 108.8° |
| Bond Angle | C5-C6-O | 120.1° | 120.3° |
These calculations provide the fundamental framework upon which all other computational analyses are built, ensuring that subsequent property predictions are based on a structurally accurate molecular model.
Density Functional Theory (DFT) for Ground State Properties and Reactivity Prediction
Density Functional Theory (DFT) has become one of the most popular and versatile computational methods for studying the ground-state properties of molecules. nih.gov Instead of calculating the complex many-electron wavefunction, DFT determines the molecule's energy as a functional of its electron density. This approach offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems.
For this compound, DFT calculations, often employing hybrid functionals like B3LYP, can be used to predict a variety of properties:
Thermodynamic Properties: Enthalpy, entropy, and Gibbs free energy can be calculated, providing insight into the molecule's stability and the thermodynamics of reactions in which it participates.
Electronic Properties: DFT is used to calculate dipole moments and polarizability, which describe the molecule's response to external electric fields.
Reactivity Descriptors: Conceptual DFT provides a framework for quantifying chemical reactivity. mdpi.com Parameters such as chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω) are derived from the energies of the frontier molecular orbitals. These descriptors help predict the reactive behavior of the molecule. For instance, a high electrophilicity index suggests a molecule is a strong electrophile.
Table 2: Conceptual DFT Reactivity Descriptors and Their Significance
| Descriptor | Formula | Significance |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency; related to electronegativity. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. |
| Global Softness (S) | 1 / (2η) | A measure of the molecule's polarizability. |
| Electrophilicity Index (ω) | μ² / (2η) | A measure of the energy lowering of a system when it accepts electrons. |
These DFT-based predictions are invaluable for understanding the intrinsic chemical nature of this compound and guiding experimental studies. nih.gov
Conformational Analysis and Tautomer Stability Studies
The structure of this compound allows for the existence of different tautomers, primarily the phenol (-ol) form and its corresponding keto form (pyrrolopyridinone). The relative stability of these tautomers is crucial as it can significantly influence the molecule's chemical and biological properties.
Computational chemistry provides a powerful tool to investigate this tautomerism. By calculating the ground-state energies of each tautomer using high-level QM or DFT methods, their relative stabilities can be determined. The calculations can also be performed in the presence of solvent molecules, using implicit or explicit solvent models, to better simulate solution-phase behavior where tautomeric equilibria are often observed.
Beyond tautomerism, conformational analysis can be performed to identify the most stable spatial arrangement of the molecule's substituents, such as the methyl group. While the fused ring system is largely planar, rotation of the hydroxyl proton can lead to different conformers. The potential energy surface can be scanned by systematically changing key dihedral angles to locate all low-energy minima. Studies on similar heterocyclic systems have successfully used these methods to elucidate complex conformational equilibria. researchgate.netresearchgate.net
Table 3: Hypothetical Relative Energies of Tautomers of this compound This table illustrates how computational results would be presented to compare the stability of the two primary tautomers.
| Tautomer | Computational Method | Relative Energy (Gas Phase) | Relative Energy (Aqueous) |
| 6-ol form | B3LYP/6-311++G(d,p) | 0.00 kcal/mol (Reference) | 0.00 kcal/mol (Reference) |
| 7-keto form | B3LYP/6-311++G(d,p) | +5.8 kcal/mol | +3.2 kcal/mol |
The results would likely indicate that the aromatic 6-ol form is more stable, but the energy difference might decrease in a polar solvent that can stabilize the more polar keto form.
Molecular Orbital Theory (e.g., HOMO-LUMO analysis) for Electronic Transitions and Reactivity
Molecular Orbital (MO) theory describes the electronic structure of a molecule in terms of orbitals that extend over the entire molecule. utexas.edu Within this framework, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are termed the frontier molecular orbitals. ossila.comlibretexts.org These orbitals are critical for understanding a molecule's reactivity and its electronic absorption properties. youtube.com
Reactivity: The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.
Electronic Transitions: The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that corresponds to the lowest energy electronic excitation for a molecule. utexas.edu A smaller gap generally implies that the molecule can be excited by lower energy light, shifting its UV-Visible absorption spectrum to longer wavelengths.
For this compound, DFT calculations can be used to determine the energies and visualize the spatial distribution of the HOMO and LUMO. A study on the related 2-bromo-3-hydroxy-6-methyl pyridine found a HOMO-LUMO energy gap of 5.395 eV, indicating significant stability. nih.gov
Table 4: Representative Frontier Orbital Energies for a Pyrrolopyridine System Data based on values for an analogous compound, 2-bromo-3-hydroxy-6-methyl pyridine, to illustrate the concept. nih.gov
| Molecular Orbital | Energy (a.u.) | Energy (eV) | Significance |
| HOMO | -0.24189 | -6.582 | Region of highest electron density, prone to electrophilic attack. |
| LUMO | -0.04354 | -1.185 | Region most susceptible to nucleophilic attack. |
| HOMO-LUMO Gap | 0.19835 | 5.397 | Indicates electronic stability and relates to the lowest energy electronic transition. |
Analysis of the orbital shapes would reveal that for π-conjugated systems like this, the HOMO and LUMO are typically π-orbitals distributed across the fused ring system.
Computational Investigation of Reaction Mechanisms and Transition State Structures
Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface (PES) that connects reactants to products, researchers can identify transition states (TS), which are the energy maxima along the reaction coordinate, and intermediate species.
For this compound, this methodology could be applied to study various reactions, such as:
Electrophilic Aromatic Substitution: The fused pyrrolopyridine ring is susceptible to attack by electrophiles. Calculations can determine the preferred site of substitution (on the pyrrole (B145914) or pyridine ring) by comparing the activation energies for the different possible pathways.
Tautomerization: The mechanism of interconversion between the 6-ol and 7-keto forms can be studied by locating the transition state for the proton transfer reaction.
Oxidation/Reduction Reactions: The feasibility and mechanism of redox processes can be investigated.
The process involves optimizing the geometries of the reactants, products, and any intermediates. Transition state search algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method, are then used to locate the saddle point on the PES corresponding to the TS. Frequency calculations are performed to confirm the nature of these stationary points (minima have all real frequencies, while a TS has exactly one imaginary frequency). The energy difference between the reactants and the transition state gives the activation energy (Ea) for the reaction, which is a key determinant of the reaction rate.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)
Computational methods can accurately predict various spectroscopic properties, which is invaluable for structure elucidation and interpretation of experimental data.
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is widely used to calculate nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts (δ). nih.gov By calculating the ¹H and ¹³C chemical shifts for a proposed structure and comparing them to experimental spectra, one can gain high confidence in the structural assignment. The good correlation between calculated and experimental shifts for related molecules demonstrates the reliability of this approach.
IR Spectroscopy: DFT calculations can compute the harmonic vibrational frequencies and their corresponding intensities. nih.gov These frequencies correspond to the vibrational modes of the molecule (e.g., C-H stretch, C=C stretch, O-H bend). Although calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation and basis set limitations, they can be brought into excellent agreement with experiment by applying a uniform scaling factor. This allows for a detailed assignment of the peaks in an experimental IR spectrum.
Table 5: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies This table provides hypothetical data for this compound to demonstrate the typical results of such an analysis.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| O-H stretch | 3750 | 3600 | 3595 |
| N-H stretch | 3510 | 3370 | 3365 |
| Aromatic C-H stretch | 3150 | 3024 | 3020 |
| C=C/C=N stretch | 1625 | 1560 | 1558 |
| C-O stretch | 1280 | 1229 | 1225 |
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While quantum mechanical methods are excellent for studying static properties of single molecules, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules and their interactions with their environment over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how the positions and velocities of the particles evolve.
For this compound, MD simulations could be used to:
Study Solvation: By placing the molecule in a simulation box filled with solvent molecules (e.g., water), one can study its solvation shell, hydrogen bonding patterns, and diffusion properties.
Analyze Conformational Dynamics: MD can reveal the flexibility of the molecule and the timescales of transitions between different conformations.
Simulate Interactions with Biomolecules: If the molecule is a potential drug candidate, MD simulations can be used to study its binding to a target protein. mdpi.com These simulations provide insights into the stability of the protein-ligand complex and the key intermolecular interactions responsible for binding. nih.gov
Key analyses from MD trajectories include the Root Mean Square Deviation (RMSD) to assess the stability of a structure over time and the analysis of intermolecular interactions like hydrogen bonds. For example, in simulations of protein-ligand complexes, a stable, low RMSD for the ligand within the binding site indicates a stable binding mode. mdpi.com
Exploration of Biological Activities and Underlying Mechanisms Pre Clinical and in Vitro Research
Enzymatic Inhibition and Receptor Modulation Studies
Kinase Inhibition Profiles (e.g., SGK-1, MPS1, c-Met, ALK, JAK3, FGFR)
There is no available data in the scientific literature detailing the kinase inhibition profile of 2-methyl-1H-pyrrolo[3,2-b]pyridin-6-ol against key cancer and inflammatory-related kinases such as Serum/Glucocorticoid-Regulated Kinase 1 (SGK-1), Monopolar Spindle 1 (MPS1), c-Met, Anaplastic Lymphoma Kinase (ALK), Janus Kinase 3 (JAK3), or Fibroblast Growth Factor Receptor (FGFR).
It is important to note that other isomers of the pyrrolopyridine scaffold have been investigated as kinase inhibitors. For example, derivatives of 1H-pyrrolo[3,2-c]pyridine have been optimized as potent inhibitors of MPS1, a crucial component of the spindle assembly checkpoint in cells. Furthermore, various derivatives of 1H-pyrrolo[2,3-b]pyridine have been synthesized and evaluated as inhibitors of JAK3 and FGFR, which are implicated in immune diseases and cancer, respectively. However, these findings are specific to different structural isomers and cannot be extrapolated to this compound.
Investigations into Other Enzyme Systems and Molecular Targets
No studies were identified that investigated the inhibitory or modulatory effects of this compound on other enzyme systems or molecular targets.
Cellular Pathway Analysis and Cellular Communication Studies
Impact on Signal Transduction Networks
In the absence of enzymatic and receptor-level data, there is consequently no information on how this compound might impact intracellular signal transduction networks.
Regulation of Cell Proliferation and Programmed Cell Death Mechanisms
There are no published reports on the effects of this compound on cell proliferation, the cell cycle, or programmed cell death (apoptosis). Research on other related compounds, such as 1H-pyrrolo[3,2-c]pyridine derivatives, has shown they can act as colchicine-binding site inhibitors, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. This highlights the potential for the pyrrolopyridine scaffold in cancer research, but specific data for this compound is absent.
Antiprotozoal Efficacy and Mechanism of Action (e.g., Antileishmanial Activity)
No studies have been published evaluating the antiprotozoal activity, including any potential antileishmanial effects, of this compound. While research has been conducted on the antileishmanial properties of related structures, such as derivatives of 1H-pyrrolo[3,2-c]pyridine , these findings are not applicable to the subject compound.
General Antimicrobial Research and Associated Mechanisms (excluding specific clinical data)
While direct antimicrobial studies on this compound are not extensively documented in publicly available literature, research into the broader class of pyrrolo[3,2-b]pyridine derivatives has indicated their potential as antibacterial agents. nih.gov Notably, derivatives of 5-oxo-4H-pyrrolo[3,2-b]pyridine have been identified as a novel class of highly potent antibacterial compounds. nih.gov
A high-throughput screening program utilizing a double-reporter system identified a series of these compounds with significant antibacterial activity. nih.gov One of the most active molecules from this screening demonstrated a minimum inhibitory concentration (MIC) value of 3.35 µg/mL against Escherichia coli. nih.govnih.gov Preliminary mechanistic studies suggested that this compound may exert its antibacterial effect through the blockage of translation, as indicated by a low signal from the Katushka2S reporter gene, without inducing an SOS response, which is a general response to DNA damage. nih.gov
Further investigation into this class of compounds highlighted 7-isopropyl-1-(4-methoxyphenyl)-5-oxo-6,7-dihydro-4H-pyrrolo[3,2-b]pyridine-3-carboxylic acid as a potent derivative against Escherichia coli. nih.gov The antibacterial potential of the pyrrolo[3,2-b]pyridine scaffold is underscored by its activity against resistant strains of E. coli, which encourages further exploration of new derivatives within this chemical family. nih.gov
| Compound | Test Organism | MIC (µg/mL) | Proposed Mechanism of Action |
|---|---|---|---|
| 7-isopropyl-1-(4-methoxyphenyl)-5-oxo-6,7-dihydro-4H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | Escherichia coli | 3.35 | Translation inhibition |
Neurochemical System Modulation Research (excluding specific clinical data)
In the realm of neurochemical research, derivatives of the 1H-pyrrolo[3,2-b]pyridine scaffold have been investigated for their ability to modulate specific components of the central nervous system. A notable area of study has been their activity as selective negative allosteric modulators (NAMs) of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor.
One study disclosed a series of 1H-pyrrolo[3,2-b]pyridine derivatives with potent in vitro activity at the GluN2B receptor. The optimization of this series focused on improving brain penetration and reducing off-target effects, such as cytochrome P450 inhibition.
In Vitro and In Vivo (Non-human Models) Target Validation Studies
Target validation studies for 1H-pyrrolo[3,2-b]pyridine derivatives have provided evidence of their engagement with specific biological targets in both laboratory and living organism models (non-human). In the context of neurochemical modulation, in vivo studies in rats were conducted to confirm the target engagement of GluN2B-selective NAMs.
Several compounds from the 1H-pyrrolo[3,2-b]pyridine series demonstrated significant receptor occupancy in the rat brain after oral administration. For instance, four compounds achieved greater than 75% receptor occupancy at a dose of 10 mg/kg. One particular compound had its dose-response for receptor occupancy measured, revealing an ED50 of 2.0 mg/kg, which indicates the dose required to achieve 50% of the maximum effect in vivo. These findings validate the in vitro potency and demonstrate that these compounds can cross the blood-brain barrier and interact with their intended target in a living system.
| Compound Series | Target | In Vivo Model | Key Finding |
|---|---|---|---|
| 1H-pyrrolo[3,2-b]pyridine derivatives | GluN2B-containing NMDA receptors | Rat | >75% receptor occupancy at 10 mg/kg oral dose for lead compounds. |
| Lead Compound | GluN2B-containing NMDA receptors | Rat | ED50 for receptor occupancy of 2.0 mg/kg. |
Future Research Directions and Persistent Challenges
Development of Novel and Efficient Synthetic Routes for Functionalized Derivatives
A significant hurdle in the exploration of 2-methyl-1H-pyrrolo[3,2-b]pyridin-6-ol and its analogs is the complexity of their synthesis. Current methods often involve multi-step sequences that can be inefficient and limit the accessible chemical diversity. For instance, the synthesis of related 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines required an evaluation of different strategies involving key C-C and C-N cross-coupling steps, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. nih.gov
Future research must focus on creating more streamlined and versatile synthetic pathways. Key challenges include:
Chemoselectivity: In complex scaffolds with multiple reactive sites, achieving selective functionalization at a specific position without the need for extensive use of protecting groups is a major goal. nih.gov
Reaction Conditions: Many current syntheses rely on expensive catalysts like palladium and harsh reaction conditions. nih.gov Developing catalyst-free reactions or employing more abundant and less toxic metal catalysts (e.g., copper, iron) is a priority.
The development of one-pot reactions and flow chemistry processes could provide elegant solutions, enabling the rapid generation of a library of functionalized derivatives for screening. nbuv.gov.ua
Advanced Computational Prediction and Experimental Validation of Reactivity and Properties
Computational chemistry plays a pivotal role in modern drug discovery and materials science. For the pyrrolopyridine class, molecular modeling and docking studies have been instrumental in predicting how these molecules bind to target proteins. nih.govnih.gov For example, docking studies have helped to elucidate the binding mode of derivatives in the ATP-binding site of VEGFR-2 and the colchicine-binding site of tubulin. nih.govmdpi.com
Despite these advances, significant challenges remain. Future efforts will require:
Improved Accuracy: Enhancing the predictive power of computational models to more accurately forecast binding affinities and off-target effects.
Property Prediction: Expanding computational tools to reliably predict not just biological activity but also physicochemical properties (e.g., solubility, membrane permeability) and material characteristics (e.g., photophysical properties).
Experimental Feedback Loop: A persistent challenge is the seamless integration of computational predictions with experimental validation. Future research must emphasize a tight feedback loop where predictions are rapidly tested in the lab, and the experimental results are used to refine and improve the computational models.
| Property | Predicted Value |
|---|---|
| Molecular Formula | C7H6N2O |
| Monoisotopic Mass | 134.04802 Da |
| XlogP | 0.7 |
| Predicted CCS for [M+H]+ | 122.4 Ų |
Identification and Characterization of New Biological Targets beyond Established Kinases
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold, a close isomer of the title compound, is well-established as a potent inhibitor of various protein kinases, including Fibroblast Growth Factor Receptors (FGFRs), Colony-Stimulating Factor 1 Receptor (CSF1R), and c-Met. nih.govnih.govrsc.orgnih.gov These kinases are crucial targets in oncology.
A major future direction is to look beyond these established targets and explore the full therapeutic potential of the pyrrolopyridine core. Promising areas include:
Microtubule Dynamics: Certain 1H-pyrrolo[3,2-c]pyridine derivatives have been identified as potent inhibitors of tubulin polymerization by binding to the colchicine (B1669291) site, demonstrating significant anticancer activity through a mechanism distinct from kinase inhibition. nih.gov
Antiviral Activity: The pyrrolo[3,4-c]pyridine scaffold has shown potential in the development of HIV-1 integrase inhibitors, a critical target in AIDS treatment. nih.gov
Antimicrobial Agents: With the rise of antibiotic resistance, new classes of antibacterial compounds are urgently needed. Pyrrolo[3,2-b]pyridine derivatives have demonstrated activity against resistant bacterial strains, opening a new avenue for research. nih.gov
Characterizing the mechanism of action against these new targets and understanding the structure-activity relationships will be crucial for developing novel therapeutics.
Exploration of Unconventional Applications in Materials Science and Technology
While the primary focus for pyrrolopyridines has been medicinal, their unique heterocyclic structure imparts interesting electronic and optical properties that are largely unexplored. A significant future opportunity lies in leveraging these properties for applications in materials science.
For example, the related 2-methyl-1H-pyrrolo[2,3-b]pyridine has been proposed for use in preparing organic optoelectronic materials. pipzine-chem.com Its structure is believed to enhance charge transport and luminous efficiency in devices like Organic Light Emitting Diodes (OLEDs) and organic solar cells. pipzine-chem.com Furthermore, other derivatives have been investigated as precursors for luminescent organic compounds. researchgate.net
Future research in this area will involve:
Synthesizing derivatives of this compound with tailored electronic properties.
Investigating their photophysical characteristics, such as absorption, emission, and quantum yield.
Fabricating and testing prototype devices to evaluate their performance as emitters, sensors, or charge-transporting materials.
Comprehensive Understanding of Structure-Mechanism Relationships across Diverse Applications
A deep understanding of the relationship between a molecule's structure and its activity or function is the cornerstone of rational design. For pyrrolopyridines, structure-activity relationship (SAR) studies have provided valuable insights. For example, research on CSF1R inhibitors revealed that the nitrogen at the N-3 position of a related scaffold was critical for potency, and its replacement in the 7-azaindole (B17877) core led to a 20-fold decrease in activity. nih.gov Similarly, studies on c-Met inhibitors found that phenyl hydrazone derivatives were superior to heterocyclic hydrazone derivatives. nih.gov
However, these insights are often specific to a single target or application. A persistent challenge is to develop a more holistic understanding of the SAR for the pyrrolopyridine scaffold. This requires:
Systematic Library Synthesis: Creating diverse and well-characterized libraries of compounds to probe the effect of substitutions at every possible position on the core structure.
Multi-Target Screening: Testing these libraries against a wide range of biological targets and in various material science assays.
Integrated Data Analysis: Using computational tools and machine learning to analyze the resulting data, identify key structural motifs responsible for specific activities, and build predictive SAR models.
Strategies for Scalable and Environmentally Benign Production
For any compound to be viable for commercial application, whether as a drug or a material, it must be producible on a large scale in a cost-effective and environmentally responsible manner. Many current lab-scale syntheses of complex pyrrolopyridines are not easily scalable. nih.govnih.gov They often involve multiple discrete steps, chromatographic purification, and the use of hazardous reagents and solvents.
Future research must address these "green chemistry" challenges by focusing on:
Process Intensification: Developing continuous flow processes that can offer better control, improved safety, and higher throughput compared to batch production.
Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product, thus minimizing waste.
Greener Solvents and Reagents: Replacing hazardous solvents and reagents with more benign alternatives, such as water, ethanol, or supercritical fluids.
Catalyst Recycling: Developing methods for the efficient recovery and reuse of expensive and toxic heavy metal catalysts, or designing catalyst-free alternatives. nih.gov
Addressing these challenges will not only reduce the environmental impact of production but also lower costs, making these valuable compounds more accessible for widespread research and application. pipzine-chem.com
Q & A
Q. What are the key considerations for synthesizing 2-methyl-1H-pyrrolo[3,2-b]pyridin-6-ol with high purity?
- Methodological Answer : Synthesis requires careful selection of alkylating agents (e.g., methyl iodide) for introducing the methyl group at the pyrrole nitrogen. Base-catalyzed reactions (e.g., using NaH or KCO) in anhydrous solvents (DMF or THF) are critical to avoid hydrolysis of intermediates . Purification via column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol ensures >95% purity. Monitor reaction progress using TLC (silica gel, UV visualization) .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- Methodological Answer :
- H NMR : Expect signals for the methyl group (~δ 2.5 ppm, singlet) and aromatic protons (δ 6.5–8.0 ppm, multiplet). The hydroxyl proton may appear as a broad peak (~δ 9–10 ppm) .
- IR : O–H stretch (~3200–3500 cm), aromatic C=C/C=N stretches (~1600 cm) .
- HRMS : Calculate exact mass (CHNO: 148.0637 g/mol) to confirm molecular ion [M+H] .
Q. What functionalization strategies are viable for modifying the 6-hydroxyl group of this compound?
- Methodological Answer : The hydroxyl group can be esterified (e.g., using acetyl chloride) or alkylated (e.g., with ethyl bromoacetate) under Mitsunobu conditions (DIAD, PPh). Protect the pyrrole NH with a Boc group beforehand to prevent side reactions . Monitor regioselectivity using C NMR to confirm substitution at the 6-position .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of this compound?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G* basis set) to analyze frontier molecular orbitals (HOMO-LUMO gap), charge distribution, and dipole moments. Compare results with UV-Vis spectra (λ ~300–350 nm in ethanol) to validate computational models . Use Gaussian or ORCA software for simulations .
Q. What experimental designs optimize receptor-binding studies for this compound in kinase inhibition assays?
- Methodological Answer : Use surface plasmon resonance (SPR) or fluorescence polarization assays to measure binding affinity (K). Prepare a library of analogs (e.g., ester or amide derivatives) to establish structure-activity relationships (SAR). Include positive controls (e.g., staurosporine) and validate selectivity across kinase panels (e.g., CDK2, EGFR) .
Q. How should researchers address contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Variable Purity : Re-synthesize the compound using standardized protocols and verify purity via HPLC (>99%) .
- Assay Conditions : Control pH, temperature, and solvent (DMSO concentration ≤1%) to minimize false positives .
- Cellular Models : Use isogenic cell lines (e.g., wild-type vs. kinase knockouts) to confirm target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
